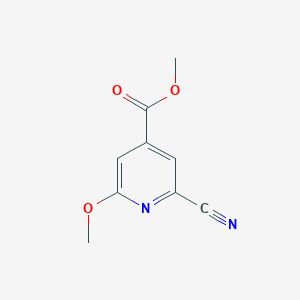![molecular formula C33H25BrN4 B8811404 5-(4-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole CAS No. 159532-62-4](/img/structure/B8811404.png)
5-(4-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole is a complex organic compound known for its significant role as an intermediate in the synthesis of various pharmaceuticals, particularly antihypertensive drugs. Its unique structure, which includes a bromomethyl group and a triphenylmethyltetrazole moiety, makes it a valuable compound in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 5-(4-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole typically involves multiple steps. One common method starts with 2-cyano biphenyl, which undergoes hydroxymethylation, cyclization, protection, and substitution reactions to yield the target compound . This method is advantageous due to the low cost of raw materials, ease of solvent recovery, and minimal environmental impact, making it suitable for industrial production .
Analyse Chemischer Reaktionen
5-(4-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium azide or N-bromosuccinimide.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
This compound is primarily used as an intermediate in the synthesis of antihypertensive drugs, such as Irbesartan Its role in medicinal chemistry extends to the development of other pharmaceuticals due to its ability to form stable and bioactive structures
Chemistry: As a building block for complex organic molecules.
Biology: Investigated for its interactions with biological targets.
Medicine: Used in the development of drugs for cardiovascular diseases.
Industry: Employed in the production of pharmaceuticals on an industrial scale.
Wirkmechanismus
The mechanism of action of 5-(4-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole is primarily related to its role as an intermediate in drug synthesis. For example, in the case of Irbesartan, it acts as an angiotensin II receptor antagonist, which helps in lowering blood pressure by blocking the effects of angiotensin II, a hormone that causes blood vessels to constrict . The compound’s structure allows it to interact with specific molecular targets, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
5-(4-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole can be compared with other similar compounds used in pharmaceutical synthesis, such as:
5-(4’-Bromomethyl-2-biphenyl)-1-triphenylmethyltetrazole: Another intermediate used in the synthesis of antihypertensive drugs.
2-Cyano-4’-methylbiphenyl: A precursor in the synthesis of various biphenyl derivatives.
The uniqueness of this compound lies in its specific structure, which provides stability and reactivity, making it a valuable intermediate in medicinal chemistry.
Eigenschaften
CAS-Nummer |
159532-62-4 |
|---|---|
Molekularformel |
C33H25BrN4 |
Molekulargewicht |
557.5 g/mol |
IUPAC-Name |
5-[5-(bromomethyl)-2-phenylphenyl]-1-trityltetrazole |
InChI |
InChI=1S/C33H25BrN4/c34-24-25-21-22-30(26-13-5-1-6-14-26)31(23-25)32-35-36-37-38(32)33(27-15-7-2-8-16-27,28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-23H,24H2 |
InChI-Schlüssel |
BIMWFHVLFZYVIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CBr)C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


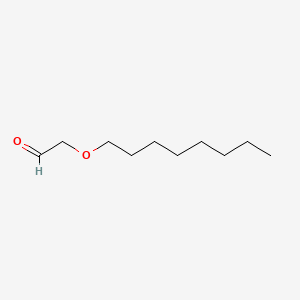
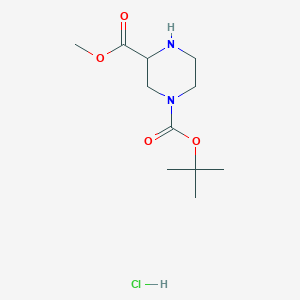

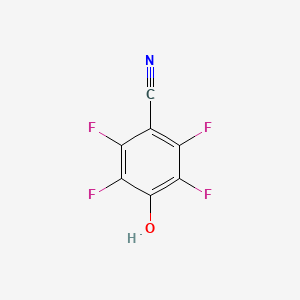
![N-(7H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B8811344.png)
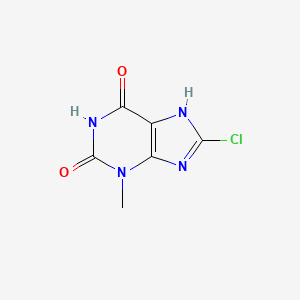
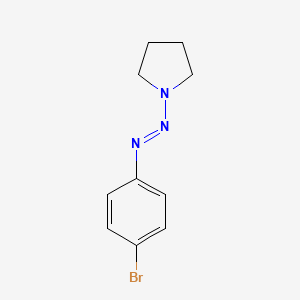
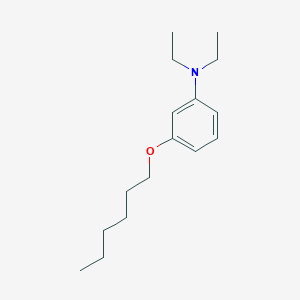
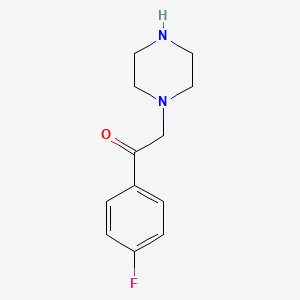
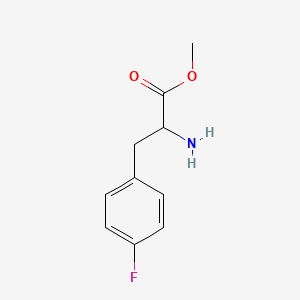
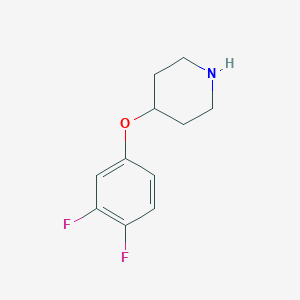
![1,2-Dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B8811385.png)
![Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B8811400.png)
